molecular formula C17H21N3O3 B8125547 {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester

{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester

Cat. No.: B8125547
M. Wt: 315.37 g/mol
InChI Key: PZEUPLYSUBYIGL-UHFFFAOYSA-N
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Description

{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a formyl group, and a carbamic acid ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the cyclization of hydrazine with an appropriate diketone or β-keto ester to form the pyrazole ring.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as DMF and POCl3.

    Attachment of the Ethyl Linker: The ethyl linker is introduced through an alkylation reaction, typically using an alkyl halide.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Nitro or halogenated derivatives of the pyrazole ring.

Scientific Research Applications

{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential as a drug intermediate or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester largely depends on its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The pyrazole ring can interact with various biological receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-methyl}-carbamic acid tert-butyl ester: Similar structure but with a methyl linker instead of an ethyl linker.

    {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.

Uniqueness

The unique combination of the pyrazole ring, formyl group, and carbamic acid tert-butyl ester in {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[2-[4-(4-formylphenyl)pyrazol-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)18-8-9-20-11-15(10-19-20)14-6-4-13(12-21)5-7-14/h4-7,10-12H,8-9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEUPLYSUBYIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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